molecular formula C25H25FN4O2 B2947042 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 1226451-72-4

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2947042
CAS No.: 1226451-72-4
M. Wt: 432.499
InChI Key: BLVHEBGAZOCVKU-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic small molecule designed for preclinical research and chemical probe development. This compound is of significant interest in early-stage oncology and pharmacology research, particularly as part of structure-activity relationship (SAR) studies focused on the 3-cyanoquinoline chemical scaffold . Quinolone-based compounds are well-established in scientific literature as a privileged structure for developing potent kinase inhibitors . For instance, the approved agent neratinib, which is a 3-cyanoquinoline derivative, acts as an irreversible inhibitor of the EGFR and HER2 tyrosine kinases . Similarly, other research compounds featuring piperidine and fluorophenyl motifs have demonstrated potent and selective inverse agonist activity at the 5-HT2A receptor, indicating the potential for central nervous system (CNS) targeting . Researchers can utilize this compound to investigate novel signaling pathways and cellular mechanisms, with a focus on its potential to modulate key protein kinases or other enzymatic targets involved in cell proliferation and survival. It is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2/c1-2-32-20-7-8-23-21(13-20)24(19(14-27)16-28-23)30-11-9-17(10-12-30)25(31)29-15-18-5-3-4-6-22(18)26/h3-8,13,16-17H,2,9-12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHEBGAZOCVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethanol and a suitable catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Coupling with Fluorophenylmethyl Group: The final step involves coupling the quinoline derivative with the fluorophenylmethyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutents

  • 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide Differs by replacing the 2-fluorophenyl group with a 2-methoxyphenyl substituent. This could impact pharmacokinetic properties such as metabolic stability .
  • 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide Substitutes the fluorophenyl group with a 3-methylphenyl moiety.

Heterocyclic Core Variations

  • Oxazole-Based Analogues () Compounds like N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide replace the quinoline core with an oxazole ring. ~57–58% for chloro/trifluoromethyl variants) .
  • Pyrimidine-Based Analogues () 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide uses a pyrimidine ring linked via a phenoxy group. The 4-fluorobenzyl substituent (vs. 2-fluorophenyl in the target compound) may alter binding orientation in enzyme pockets due to positional isomerism .

Pharmacological Target Analogues

  • SARS-CoV-2 Inhibitors () Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the piperidine-carboxamide scaffold but incorporate bulkier aromatic groups (naphthalene). The target compound’s quinoline core may offer distinct advantages in RNA-binding or protease inhibition due to planar aromaticity .
  • Fentanyl Derivatives () Analogues such as N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide highlight the versatility of fluorophenyl-piperidine motifs. However, the absence of a quinoline or oxazole core shifts the therapeutic focus (e.g., opioid receptor modulation vs. antiviral activity) .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Potential Target Notable Properties
Target Compound Quinoline 3-Cyano, 6-ethoxy, 2-fluorophenyl Viral entry enzymes High solubility, moderate logP
Oxazole Analogues Oxazole Chloro/fluoro-phenyl, methyl HCV entry Moderate yields (57–61%), high logP
Pyrimidine Analogues Pyrimidine 4-Ethylphenoxy, 4-fluorobenzyl Enzymatic inhibition Positional isomerism effects
SARS-CoV-2 Inhibitors Piperidine-naphthalene Naphthalene, 4-fluorobenzyl Viral proteases Bulky aromatic groups

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s oxazole derivatives, though quinoline functionalization may require additional steps (e.g., cyano/ethoxy introduction) .
  • Structure-Activity Relationships (SAR): The 2-fluorophenyl group optimizes a balance between lipophilicity and electronic effects compared to 4-fluoro or methoxy analogues . Quinoline’s planar structure may enhance stacking interactions in nucleic acid targets, unlike non-aromatic cores (e.g., piperidine-thienopyridines in ) .
  • Therapeutic Potential: Analogous compounds in and suggest antiviral applications, but the target’s unique substituents warrant further in vitro profiling against specific viral targets .

Biological Activity

The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN2OC_{20}H_{22}FN_{2}O with a molecular weight of approximately 325.4 g/mol. The structure includes a quinoline moiety, which is known for various biological activities, and a piperidine ring that contributes to its pharmacological profile.

Structural Representation

PropertyValue
Molecular FormulaC20H22FN2O
Molecular Weight325.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. Quinoline derivatives have been studied extensively for their ability to inhibit tumor growth through various mechanisms, including:

  • Inhibition of Tyrosine Kinases : These compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research suggests that quinoline derivatives possess antibacterial and antifungal activities, potentially making them candidates for treating infections caused by resistant strains .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer cell signaling pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds. Below are key findings from recent research:

Study ReferenceFindings
Study 1Demonstrated that quinoline derivatives inhibited proliferation in breast cancer cell lines.
Study 2Reported enhanced apoptosis in leukemia cells treated with similar piperidine derivatives.
Study 3Showed antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL.

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